2,6-Dibromo-3-fluorophenylacetonitrile
Description
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Properties
IUPAC Name |
2-(2,6-dibromo-3-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-6-1-2-7(11)8(10)5(6)3-4-12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNQGOLEJCFOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dibromo-3-fluorophenylacetonitrile is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and applications in drug discovery, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H6Br2F N
- Molecular Weight : 292.96 g/mol
The compound is synthesized through various methods involving the bromination and fluorination of phenylacetonitrile derivatives. Typical synthetic routes include the use of bromine and fluorine reagents under controlled conditions to ensure selectivity at the 2, 6, and 3 positions of the phenyl ring.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related compounds demonstrated IC50 values ranging from 2.3 to 176.5 μM against different human cancer cell lines (A549, SW-480, MCF-7) .
Table 1: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6n | A549 | 5.9 ± 1.69 |
| SW-480 | 2.3 ± 5.91 | |
| MCF-7 | 5.65 ± 2.33 |
These findings suggest that modifications in the halogen substituents can significantly influence the biological activity of phenylacetonitrile derivatives.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Electrophilic Interactions : The presence of bromine and fluorine enhances electrophilicity, allowing the compound to interact with nucleophilic sites on proteins or DNA.
- Cell Cycle Arrest : Evidence shows that related compounds can induce cell cycle arrest at the S phase in cancer cells . This suggests potential applications in cancer therapy by disrupting the proliferation of malignant cells.
Case Studies
In a comparative study examining various halogenated phenylacetonitriles, it was found that:
- Compound Stability : The stability of these compounds in biological systems is crucial for their effectiveness as therapeutic agents.
- Selectivity : The selectivity for cancer cells over normal cells was enhanced by specific substitutions on the aromatic ring.
Recent Investigations
Recent investigations into halogenated derivatives have highlighted their potential as novel anticancer agents:
- A study demonstrated that certain derivatives exhibited higher antiproliferative activity compared to standard chemotherapeutics like Cisplatin .
- Molecular docking studies have been employed to elucidate binding interactions with key molecular targets such as EGFR (Epidermal Growth Factor Receptor), further supporting their role in targeted therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
